N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide involves several steps. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies demonstrating cytotoxic activity against cancer cell lines.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide can be compared with other thiadiazole derivatives such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar thiadiazole ring but differs in the substituent attached to the nitrogen atom.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N’-(2-hydroxyethyl)ethanediamide: This derivative has an additional hydroxyethyl group, which may enhance its solubility and biological activity.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: This compound contains a pyrazole ring fused to the thiadiazole ring, which can result in different biological activities.
The unique combination of the thiadiazole ring and the phenoxybutanamide moiety in this compound imparts distinct properties that make it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-2-13-16-17-14(20-13)15-12(18)9-6-10-19-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18) |
InChI Key |
RALALILFXQMXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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